

# FHT-1204 in Retinal Disease: A Comparative Analysis of Fas Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FHT-1204  |           |
| Cat. No.:            | B10830120 | Get Quote |

A deep dive into the therapeutic potential of **FHT-1204**, a novel Fas inhibitor, for the treatment of retinal diseases, with a comparative look at other therapeutic strategies.

In the landscape of retinal disease therapeutics, particularly for atrophic conditions like Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD), the focus has largely been on complement inhibition. However, a growing body of research highlights the critical role of apoptosis, or programmed cell death, in the pathology of these diseases. This has paved the way for the investigation of novel therapeutic targets, with the Fas signaling pathway emerging as a key player. **FHT-1204** (also known as ONL1204 and xelafaslatide) is a first-in-class small peptide inhibitor of the Fas receptor, positioning it as a promising candidate to prevent retinal cell death and subsequent vision loss.[1][2][3]

This guide provides a comprehensive comparison of **FHT-1204** with other Fas inhibition strategies and the current standard-of-care complement inhibitors for GA. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving therapeutic landscape for retinal diseases.

# The Fas Pathway: A Gateway to Retinal Cell Death

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, when activated by its ligand (FasL), triggers a signaling cascade leading to apoptosis.[4][5] In retinal diseases like AMD, cellular stress leads to the upregulation of Fas receptors on photoreceptors and retinal pigment epithelium (RPE) cells.[6][7] The binding of FasL initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, a key initiator of the







apoptotic cascade.[8] This ultimately results in the demise of essential retinal cells and the progression of vision loss.[4][6] Beyond apoptosis, Fas activation also promotes a proinflammatory environment by inducing the secretion of cytokines and chemokines, further exacerbating the disease state.[2][4][8]

Several strategies have been explored to inhibit this pathway, including neutralizing antibodies, small inhibitory RNAs, and small molecule inhibitors like **FHT-1204**.[6]





Click to download full resolution via product page

Figure 1: Fas Signaling Pathway and FHT-1204 Inhibition.



Check Availability & Pricing

#### FHT-1204: Preclinical and Clinical Evidence

**FHT-1204** is a small peptide designed to inhibit the Fas receptor, thereby blocking the downstream signaling that leads to apoptosis and inflammation.[3] Preclinical studies have demonstrated its neuroprotective effects in various models of retinal disease.

#### **Preclinical Data Highlights**

In a rabbit model of sodium iodate-induced RPE damage, a single intravitreal injection of **FHT-1204** provided significant protection to the RPE.[2] Furthermore, in a chronic mouse model mimicking key features of dry AMD, two administrations of **FHT-1204** preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.[2] Studies in mouse models of inherited retinal degeneration (rd10 and P23H) also showed that **FHT-1204** treatment resulted in a decreased number of TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function.[9]

| Preclinical Model                 | Key Findings with FHT-1204                                                                                                   | Reference |
|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rabbit Sodium Iodate Model        | Significant protection of the retinal pigment epithelium (RPE)                                                               | [2]       |
| Chronic Mouse Model of Dry<br>AMD | Preserved RPE morphology, reduced caspase-8 activity, decreased inflammation                                                 | [2]       |
| rd10 and P23H Mouse Models        | Decreased TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor counts, improved visual function | [9]       |

### **Clinical Development**

**FHT-1204** has progressed to clinical trials for several retinal indications, including GA, rhegmatogenous retinal detachment (RRD), and open-angle glaucoma.[3][10]



- Geographic Atrophy (GA): A Phase 1b study in patients with GA associated with AMD showed that **FHT-1204** was generally safe and well-tolerated. Efficacy signals were observed after 6 months, with treated eyes showing a slowing of GA lesion growth compared to untreated eyes.[3] A Phase 2 trial is currently active to further evaluate the efficacy and safety of different doses and treatment frequencies of **FHT-1204** in patients with GA.[1][3][11]
- Rhegmatogenous Retinal Detachment (RRD): In a Phase 2 trial for macula-off RRD, while the primary endpoint was not met, **FHT-1204** demonstrated a visual benefit in patients at the highest risk for vision loss.[3][12]
- Open-Angle Glaucoma: A Phase 1b study in patients with progressing open-angle glaucoma indicated that FHT-1204 was safe and well-tolerated. Data showed sustained increases in retinal nerve fiber layer thickness and improved or stabilized visual fields in treated eyes.[3]
   [13]

# **Comparison with Other Therapeutic Strategies**

A direct head-to-head comparison of **FHT-1204** with other specific Fas inhibitors in clinical development for retinal diseases is challenging due to the limited number of such agents in the pipeline. However, a comparison with the broader class of Fas inhibition strategies and the currently approved complement inhibitors for GA provides valuable context.

# Other Fas Inhibition Strategies

Besides small peptide inhibitors like **FHT-1204**, other approaches to block the Fas pathway include:

- Neutralizing Antibodies: These antibodies can bind to the Fas receptor or FasL, preventing their interaction.
- Small Inhibitory RNA (siRNA): These molecules can be designed to degrade the mRNA of the Fas receptor, thereby reducing its expression.
- Soluble Fas Ligand (sFasL): Interestingly, the soluble form of FasL has been shown to be neuroprotective and can prevent Fas activation, in contrast to the membrane-bound form which induces apoptosis.[4]



While these approaches have shown promise in preclinical models, **FHT-1204** appears to be the most advanced Fas-targeting therapeutic in clinical development for retinal diseases.

## **Complement Inhibitors for Geographic Atrophy**

The current standard of care for GA involves the inhibition of the complement system, a part of the innate immune system implicated in the pathogenesis of AMD.[14] Two intravitreal drugs, pegcetacoplan (Syfovre) and avacincaptad pegol (Izervay), have been approved by the FDA for the treatment of GA.[14][15]

| Therapeutic Agent               | Mechanism of Action        | Reported Efficacy in GA                                                                                                            | Key Adverse Events                                            |
|---------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| FHT-1204<br>(xelafaslatide)     | Fas Receptor Inhibitor     | Slowing of GA lesion growth (Phase 1b)[3]                                                                                          | Generally safe and well-tolerated in early trials[3]          |
| Pegcetacoplan<br>(Syfovre)      | Complement C3 Inhibitor    | 19-22% reduction in<br>GA lesion growth with<br>monthly therapy over<br>24 months[14]                                              | Increased risk of new-<br>onset macular<br>neovascularization |
| Avacincaptad Pegol<br>(Izervay) | Complement C5<br>Inhibitor | 14.3% reduction in mean GA growth rate over 12 months (GATHER2)[14]; 28.1% reduction with 2mg dosing over 18 months (GATHER1) [14] | Increased risk of<br>macular<br>neovascularization[16]        |

A network meta-analysis of randomized controlled trials suggests that avacincaptad pegol 2 mg may be more effective in reducing GA lesion size with a more favorable safety profile compared to pegcetacoplan, which was associated with a higher risk of macular neovascularization.[16] [17] It is important to note that the efficacy of these complement inhibitors cannot be directly compared across trials due to different study designs.[14]



# **Experimental Protocols**

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

#### **Animal Models of Retinal Degeneration**

- Sodium Iodate-Induced Retinal Degeneration: This is an acute model where intravenous or intraperitoneal injection of sodium iodate causes selective damage to the RPE, leading to secondary photoreceptor death. It is often used to assess the protective effects of therapeutic agents on the RPE.
- Inherited Retinal Degeneration Mouse Models (e.g., rd10, P23H): These are genetic models
  that mimic human inherited retinal diseases. The rd10 mouse has a mutation in the
  phosphodiesterase 6b gene, leading to photoreceptor degeneration. The P23H rat has a
  mutation in the rhodopsin gene, also causing photoreceptor loss. These models are valuable
  for studying the long-term effects of neuroprotective therapies.

#### **Key Experimental Assays**

- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is
  used to detect apoptotic cells by labeling the fragmented DNA in their nuclei. A reduction in
  TUNEL-positive cells in the retina indicates a decrease in apoptosis.
- Caspase Activity Assays: These assays measure the activity of caspases, such as caspase-8, which are key enzymes in the apoptotic pathway. A decrease in caspase activity suggests inhibition of apoptosis.
- Electroretinography (ERG): ERG is a non-invasive test that measures the electrical response
  of the retina to a light stimulus. It is used to assess retinal function, with improved ERG
  amplitudes indicating better retinal health.
- Histology and Immunohistochemistry: These techniques are used to examine the structure of the retina and the presence of specific proteins. For example, staining for Iba1 can identify microglia and macrophages, indicating the level of inflammation.





Click to download full resolution via product page

Figure 2: Representative Experimental Workflow.

#### Conclusion

**FHT-1204** represents a novel and promising therapeutic approach for retinal diseases by targeting the fundamental process of apoptosis through Fas inhibition. Its mechanism of action is distinct from the currently approved complement inhibitors for GA, offering a potential new avenue for treatment, either as a monotherapy or in combination with other agents. Preclinical data are robust, and early clinical trials have demonstrated a favorable safety profile and encouraging efficacy signals. The ongoing Phase 2 clinical trial in GA will be crucial in further defining the role of **FHT-1204** in the management of this debilitating disease. As the field moves towards a multi-faceted approach to treating complex retinal pathologies, targeting apoptosis with Fas inhibitors like **FHT-1204** may become an essential component of the therapeutic armamentarium.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Study to Evaluate Efficacy and Safety of ONL1204 in Patients With GA Associated With AMD | Clinical Research Trial Listing [centerwatch.com]
- 2. mdpi.com [mdpi.com]
- 3. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 4. Cell Death in AMD: The Rationale for Targeting Fas PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. Loss of Fas Receptor Function Preserves Photoreceptor Structure and Function in Two Mouse Models of Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONL Therapeutics Announces First Patient Dosed in Phase 2 Clinical Trial of First-in-Class Fas-Inhibitor in Patients with Macula-Off Rhegmatogenous Retinal Detachment - ONL Therapeutics [onltherapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Complement Inhibition for Geographic Atrophy | Retinal Physician [retinalphysician.com]
- 15. aao.org [aao.org]
- 16. ophthalmology360.com [ophthalmology360.com]
- 17. Frontiers | Efficacy and safety of complement inhibitors in patients with geographic atrophy associated with age-related macular degeneration: a network meta-analysis of randomized controlled trials [frontiersin.org]
- To cite this document: BenchChem. [FHT-1204 in Retinal Disease: A Comparative Analysis
  of Fas Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10830120#fht-1204-vs-other-fas-inhibitors-in-retinal-disease]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com